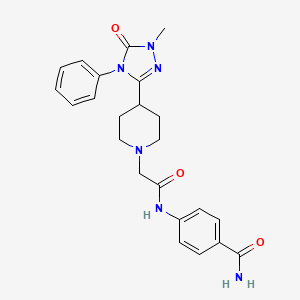
4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and an amide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis reactions, and the triazole ring could be involved in cycloaddition reactions .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The core structure of the compound, which includes an imidazole ring, is known for its broad range of biological activities. Imidazole derivatives are utilized in the development of drugs with antibacterial, antifungal, and antiviral properties . This compound could be explored for its therapeutic potential, particularly in creating new medications for infectious diseases.
Anticancer Research
Compounds with similar structures have been studied for their antitumor properties. The presence of a 1,2,4-triazole moiety, which is known to exhibit anticancer activity, suggests that this compound could be valuable in synthesizing new chemotherapeutic agents .
Antioxidant Applications
Derivatives of imidazole, which is part of this compound’s structure, have shown good scavenging potential in antioxidant assays. This indicates that the compound could be beneficial in research focused on oxidative stress and related disorders .
Anti-inflammatory and Analgesic Research
The imidazole and 1,2,4-triazole rings are often found in compounds with anti-inflammatory and analgesic effects. This compound could contribute to the development of new anti-inflammatory drugs or pain relief medications .
Neurological Disorder Treatments
Given the piperidine substructure, which is associated with neurological effects, this compound might be useful in synthesizing drugs for treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and others .
Antimicrobial and Antiprotozoal Research
The compound’s structural similarity to known antimicrobial and antiprotozoal agents suggests potential applications in treating infections caused by bacteria and protozoa .
Enzyme Inhibition Studies
Compounds with imidazole and triazole rings have been used as enzyme inhibitors. This compound could be significant in studying the inhibition of enzymes that are targets for drug therapy .
Chemical Biology and Biochemistry
In chemical biology, this compound could be used as a tool to understand biological processes at the molecular level, potentially serving as a probe or a model to study protein interactions, signaling pathways, or metabolic processes .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,2,4-triazole moiety . .
Mode of Action
Given its structural similarity to other 1,2,4-triazole derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions . The presence of the 1,2,4-triazole ring, a phenyl group, and a piperidine ring could contribute to its binding affinity and selectivity.
Biochemical Pathways
Other 1,2,4-triazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, depending on its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of other 1,2,4-triazole derivatives , this compound could potentially induce a wide range of effects.
Propriétés
IUPAC Name |
4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-27-23(32)29(19-5-3-2-4-6-19)22(26-27)17-11-13-28(14-12-17)15-20(30)25-18-9-7-16(8-10-18)21(24)31/h2-10,17H,11-15H2,1H3,(H2,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJRIRPKZZJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

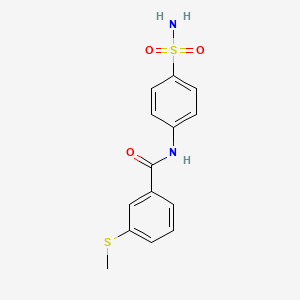


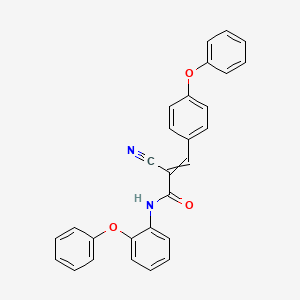
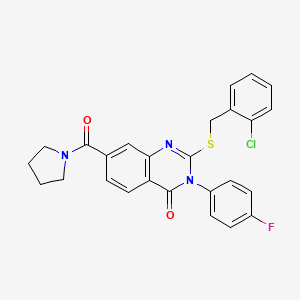

![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)
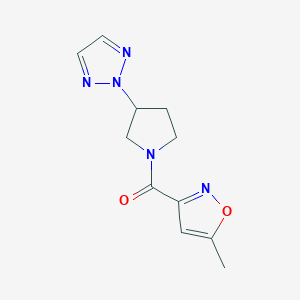
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)
![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)